2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired pyridazinone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive compound with various biological activities.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A related compound with a similar core structure but lacking the fused pyridine ring.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position.
Tetrahydropyridazinone: A hydrogenated form of pyridazinone with additional hydrogen atoms
Uniqueness
2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is unique due to its specific structural features, including the ethyl group at the 2-position and the fused pyridine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-12-9(13)5-7-6-10-4-3-8(7)11-12/h5,10H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKALQUHVLZFALJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C2CNCCC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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